molecular formula C21H21F3N2O3 B609164 N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide CAS No. 2029049-79-2

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide

Cat. No. B609164
M. Wt: 406.4052
InChI Key: SGNRHEDBLPGDDC-GOSISDBHSA-N
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Description

The compound “N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide” is a complex organic molecule. It has a molecular formula of C21H21F3N2O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3,4-tetrahydro-1-naphthalenyl group, an amide group, and a trifluoromethoxy group attached to a benzene ring . The exact 3D conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved information.

Scientific Research Applications

Inhibitor of Dihydroorotate Dehydrogenase (DHODH)

ML390 has been identified as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, ML390 can potentially disrupt the growth and proliferation of cells .

Treatment of Acute Myeloid Leukemia (AML)

ML390 has shown promise in the treatment of acute myeloid leukemia (AML). AML is a type of cancer that affects the blood and bone marrow, and it is characterized by the rapid growth of abnormal white blood cells. In studies, ML390 has been shown to induce differentiation in AML cells . This means that it can potentially help to convert the immature, rapidly dividing cancer cells into mature, non-dividing cells .

Targeting Overexpression of Homeobox Transcription Factor A9 (HoxA9)

HoxA9 is a transcription factor that is overexpressed in 70% of patients diagnosed with AML . Overexpression of HoxA9 is associated with poor prognosis in AML patients. ML390 has been shown to be effective against cell lines overexpressing HoxA9 .

High-Throughput Phenotypic Screening

ML390 was identified through a high-throughput phenotypic screen against the MLPCN library . This demonstrates the potential of ML390 to be used as a tool in large-scale drug discovery efforts.

Structural Studies

The X-ray crystal structure of ML390 bound to DHODH has been elucidated . This provides valuable information about the binding interactions of ML390, which can be useful in the design of new drugs with improved potency and selectivity .

Comparative Studies with Other DHODH Inhibitors

ML390 has been compared with other DHODH inhibitors such as brequinar . These comparative studies can provide insights into the relative effectiveness of different inhibitors and guide the development of new therapeutic strategies .

properties

IUPAC Name

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNRHEDBLPGDDC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide
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N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide
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N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide
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N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide
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N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide
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N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide

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